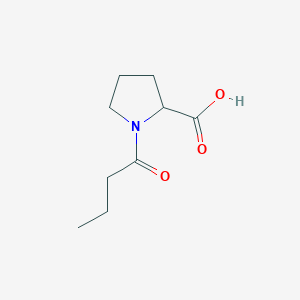

1-Butanoylpyrrolidine-2-carboxylic acid

描述

Foundational Significance of Pyrrolidine-2-carboxylic Acid Derivatives in Medicinal Chemistry

Pyrrolidine-2-carboxylic acid, commonly known as proline, is unique among the 20 proteinogenic amino acids due to its secondary amine, which is incorporated into a five-membered ring. nih.gov This cyclic structure imparts significant conformational rigidity, a feature that medicinal chemists exploit to design molecules with well-defined three-dimensional shapes. researchgate.net The pyrrolidine (B122466) scaffold is a prevalent motif in a vast number of natural products and synthetic drugs, underscoring its importance in the development of therapeutic agents. nih.gov

Derivatives of pyrrolidine-2-carboxylic acid are recognized as valuable proline analogues. nih.gov These analogues are instrumental in studying cellular metabolism and regulating the synthesis of macromolecules. nih.gov Their utility extends to industrial applications, such as in the development of microorganisms that overproduce L-proline through resistance to these analogues. nih.gov Furthermore, they are promising candidates for modifying the biological and physicochemical properties of peptides in drug design. nih.gov The incorporation of modifications to the proline ring, such as acylation of the nitrogen atom, can significantly influence the molecule's properties and biological activity.

Structural Classification and Research Context of 1-Butanoylpyrrolidine-2-carboxylic Acid as a Pyrrolidine-2-carboxylic Acid Derivative

This compound belongs to the class of N-acyl-pyrrolidine-2-carboxylic acids. Structurally, it is a derivative of L-proline where a butanoyl (a four-carbon acyl) group is attached to the nitrogen atom of the pyrrolidine ring. uni.lu This modification transforms the secondary amine of proline into a tertiary amide.

While specific research on this compound is not extensively documented in publicly available literature, its research context can be inferred from studies on closely related N-acylated proline analogues, such as N-acetyl-L-proline. These analogues are utilized in various research applications, including the study of angiotensin-converting enzyme (ACE) inhibitors and as tools to differentiate between various aminoacylases. guidechem.comchemicalbook.com The synthesis of such N-acylated derivatives is typically straightforward, often involving the reaction of L-proline with an appropriate acyl chloride or anhydride (B1165640). For instance, N-acetyl-L-proline can be prepared by reacting L-proline with acetic anhydride. chembk.com Similarly, the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid is achieved by reacting L-proline with chloroacetyl chloride. beilstein-journals.org

The addition of the butanoyl group to the pyrrolidine ring in this compound is expected to increase its lipophilicity compared to proline and N-acetyl-L-proline. This alteration in physicochemical properties can have significant implications for its biological activity, including its ability to cross cell membranes and interact with biological targets. Research on other N-acylated proline derivatives suggests that the nature of the acyl group can be critical for biological efficacy and target specificity.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H15NO3 | uni.luscbt.com |

| Molecular Weight | 185.22 g/mol | scbt.com |

| Predicted XlogP | 0.9 | uni.lu |

| Monoisotopic Mass | 185.1052 Da | uni.lu |

Table 2: Comparison of Related N-Acyl-Pyrrolidine-2-Carboxylic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Application |

| N-Acetyl-L-proline | C7H11NO3 | 157.17 | Studying ACE inhibitors, differentiating aminoacylases. guidechem.comchemicalbook.com |

| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | C7H9ClN2O | 172.61 | Intermediate for DPP-IV inhibitors. beilstein-journals.org |

| This compound | C9H15NO3 | 185.22 | Proteomics research (general). scbt.com |

Structure

3D Structure

属性

CAS 编号 |

23500-13-2 |

|---|---|

分子式 |

C9H15NO3 |

分子量 |

185.22 g/mol |

IUPAC 名称 |

(2S)-1-butanoylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C9H15NO3/c1-2-4-8(11)10-6-3-5-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13)/t7-/m0/s1 |

InChI 键 |

PNRXXKVCHJXHPZ-ZETCQYMHSA-N |

SMILES |

CCCC(=O)N1CCCC1C(=O)O |

手性 SMILES |

CCCC(=O)N1CCC[C@H]1C(=O)O |

规范 SMILES |

CCCC(=O)N1CCCC1C(=O)O |

其他CAS编号 |

23500-13-2 |

序列 |

P |

产品来源 |

United States |

Synthetic Methodologies and Preparative Routes for 1 Butanoylpyrrolidine 2 Carboxylic Acid and Its Analogs

Established Synthetic Approaches to the Pyrrolidine-2-carboxylic Acid Core

The synthesis of the pyrrolidine-2-carboxylic acid (proline) scaffold is a well-established area of organic chemistry, utilizing a variety of techniques from solution and solid-phase methods to elegant cyclization reactions.

Solution-Phase Synthesis Techniques

Solution-phase synthesis remains a cornerstone for the preparation of the pyrrolidine-2-carboxylic acid core, offering flexibility and scalability. These methods often involve the manipulation of amino acid precursors. For instance, L-proline itself can be used as a starting material for creating more complex derivatives in solution. One approach involves the hydrolysis of benzoyl-protected amino acid methyl esters, which are then esterified with propargyl alcohol. nih.gov This is followed by a sequence of reactions including Claisen rearrangement, propargylation, and a Pauson-Khand reaction to build a complex tricyclic structure containing the pyrrolidine (B122466) core. nih.gov

Another solution-phase strategy involves the use of L-Pyrrolidine-2-carboxylic acid to create a Brønsted acidic ionic liquid, L-Pyrrolidine-2-carboxylic acid sulfate (B86663) (LPCAS). scirp.org This highlights the utility of the core structure in facilitating other chemical transformations in solution under solvent-free conditions. scirp.org The synthesis of various pyrrolidine derivatives can be achieved through multicomponent reactions (MCRs) in solution, which offer high atom and step economy. tandfonline.com

| Method | Key Reactions | Starting Materials | Significance | Reference |

| Tricyclic Pyrrole Synthesis | Hydrolysis, Esterification, Claisen-rearrangement, Pauson-Khand reaction | Benzoyl protected amino acid methyl esters | Builds complex scaffolds from simple proline derivatives. | nih.gov |

| Ionic Liquid Formation | Reaction with sulfuric acid | L-Pyrrolidine-2-carboxylic acid | Creates a reusable, eco-friendly catalyst. | scirp.org |

| Multicomponent Reactions | [3+2] Cycloaddition | Isatin, Glycine (B1666218) methyl ester chloride, Alkenes | Efficient, one-pot synthesis of diverse pyrrolidine structures. | tandfonline.com |

Solid-Phase Synthesis Methodologies

Solid-phase synthesis offers significant advantages for creating libraries of compounds for screening purposes, owing to simplified purification and the potential for automation. While direct synthesis of the pyrrolidine ring on a solid support is less common, the derivatization of pre-formed pyrrolidine carboxylic acids on solid phases is a widely used technique. For example, 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives have been synthesized and incorporated into oligomers using solid-phase coupling methods. nih.gov These methods are crucial for constructing beta-peptide foldamers, where the pyrrolidine units enforce specific conformations. nih.gov The process typically involves attaching a suitably protected pyrrolidine derivative to a resin and then performing sequential coupling reactions to build the desired molecular structure. nih.gov

Cyclization Reactions in Pyrrolidine Ring Formation

The formation of the five-membered pyrrolidine ring is the critical step in synthesizing the core scaffold. A variety of cyclization strategies have been developed, each with its own merits.

[3+2] Cycloaddition Reactions: This is one of the most powerful and widely used methods. It typically involves the reaction of an azomethine ylide with an alkene or alkyne. osaka-u.ac.jpmdpi.com Azomethine ylides can be generated in situ from the condensation of an α-amino acid (like glycine or sarcosine) with an aldehyde. tandfonline.commdpi.com This approach allows for the creation of highly substituted and stereochemically complex pyrrolidines. Multicomponent reactions often employ this strategy to generate significant molecular diversity in a single step. tandfonline.com

Intramolecular Cyclization: These reactions involve forming the ring from a linear precursor that contains both the nitrogen nucleophile and an electrophilic center. Examples include the hydroamination of unsaturated carbon-carbon bonds and the insertion of nitrene species into C-H bonds. osaka-u.ac.jp Another strategy is the Tf₂O-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids, which provides a route to 2-substituted pyrrolidines. organic-chemistry.org Electrophilic halogen-induced cascade reactions, using reagents like N-bromosuccinimide (NBS), can trigger an aminocyclization–ring expansion cascade to form functionalized pyrrolidines from precursors like cinnamylaziridine. rsc.org

Reductive Amination: A classical approach involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction to yield the pyrrolidine ring. mdpi.com

| Cyclization Strategy | Description | Key Reagents/Intermediates | Reference |

| [3+2] Cycloaddition | A 1,3-dipole (azomethine ylide) reacts with a dipolarophile (alkene). | Azomethine ylides, Aldehydes, Amino acids | tandfonline.comosaka-u.ac.jpmdpi.com |

| Intramolecular Schmidt Reaction | An azide (B81097) group within a carboxylic acid molecule attacks intramolecularly. | ω-azido carboxylic acids, Triflic anhydride (B1165640) (Tf₂O) | organic-chemistry.org |

| Halogen-Induced Cascade | An electrophilic halogen initiates a cyclization and ring expansion sequence. | N-bromosuccinimide (NBS), Cinnamylaziridine | rsc.org |

| Reductive Amination | Condensation of a 1,4-dicarbonyl with an amine followed by reduction. | 1,4-dicarbonyl compounds, Ammonia/Primary amines | mdpi.com |

Advanced Strategies for Derivatization of 1-Butanoylpyrrolidine-2-carboxylic Acid

Once the pyrrolidine-2-carboxylic acid core is obtained, further modifications are required to synthesize the target compound and its analogs. These strategies focus on introducing the butanoyl group and functionalizing the side chains.

Modification of the Pyrrolidine Nitrogen

The introduction of the butanoyl group onto the pyrrolidine nitrogen is a standard N-acylation reaction. A common and practical method involves reacting L-proline with an acylating agent. For example, a similar compound, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, is synthesized by reacting L-proline with chloroacetyl chloride in a suitable solvent like tetrahydrofuran (B95107) (THF) under reflux. beilstein-journals.org By analogy, this compound can be readily prepared by reacting L-proline with butanoyl chloride or butyric anhydride. This acylation creates a stable amide bond. The reaction conditions, such as solvent, temperature, and the presence of a base to neutralize the resulting acid, can be optimized to achieve high yields. These N-acyl proline derivatives are important building blocks in medicinal chemistry. beilstein-journals.orgnih.gov

Functionalization of the Butanoyl Side Chain

Functionalizing the butanoyl side chain introduces further diversity into the molecule. While direct C-H activation on the butanoyl chain of the target molecule is a modern but challenging approach, other strategies involve using a pre-functionalized butanoyl group during the N-acylation step.

General methods for derivatizing carboxylic acids and their side chains are applicable here. For instance, if the butanoyl side chain already contains a functional group, such as a hydroxyl or an amino group, it can be further modified. colostate.eduthermofisher.com If the goal is to introduce functionality onto the alkyl chain post-synthesis, advanced techniques like C-H activation could be explored. nih.gov However, a more common approach is to use a derivatized acylating agent from the start. For example, using 4-bromobutanoyl chloride in the N-acylation step would install a bromo-functionalized side chain, which can then be subjected to various nucleophilic substitution reactions to introduce a wide range of functional groups.

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a key functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. msu.edu The reactivity of this moiety is central to creating esters, amides, and other related compounds through nucleophilic acyl substitution. msu.edu

Key transformations include:

Esterification: The carboxylic acid can be converted to its corresponding ester by reacting with an alcohol under acidic conditions. This is a standard method for protecting the carboxylic acid or modifying the compound's solubility and electronic properties. youtube.com

Amide Formation: Reaction with primary or secondary amines, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), yields the corresponding amide. jackwestin.com This transformation is fundamental in peptide synthesis and the creation of complex bioactive molecules. jackwestin.com

Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol. jackwestin.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, converting the carboxyl function to a hydroxymethyl group. msu.edujackwestin.com This reaction must be performed with care, especially if other reducible functional groups are present in the molecule.

Anhydride Formation: The carboxylic acid can react with an acid chloride in the presence of a base to form an acid anhydride, which serves as an activated intermediate for further reactions. jackwestin.com

These transformations are generally governed by a two-stage addition-elimination mechanism at the sp²-hybridized carbonyl carbon. msu.edu The reactivity of the carboxylic acid can be enhanced by converting it into a more reactive derivative, such as an acyl chloride, by treatment with reagents like thionyl chloride (SOCl₂). msu.edu

Chemo- and Stereoselective Synthesis of this compound and Chiral Analogs

The synthesis of this compound and its analogs with specific chemical and spatial arrangements (chemoselectivity and stereoselectivity) is crucial for their application in various scientific fields. nih.gov Achieving high levels of selectivity often requires sophisticated synthetic strategies.

Recent advances have focused on palladium-catalyzed C(sp³)–H activation, which allows for direct and stereoselective arylation of the pyrrolidine ring. nih.govnih.gov This method provides a powerful tool for creating complex analogs from simpler precursors. Another key approach is the asymmetric hydrogenation of enamines, which can lead to the formation of specific stereoisomers. core.ac.uk The choice of catalyst and reaction conditions is paramount in directing the outcome of these reactions. nih.gov

Control of Chiral Centers and Diastereoselectivity

The pyrrolidine ring of this compound contains at least one chiral center at the C2 position. The introduction of additional substituents can create further stereocenters, leading to the possibility of multiple diastereomers. Controlling the stereochemistry at these centers is a significant synthetic challenge.

Several methods are employed to achieve diastereoselectivity:

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of a subsequent reaction. For instance, the use of (S)-α-methylbenzylamine as a chiral auxiliary in the reductive amination of a β-keto ester has been shown to produce the trans-β-amino ester with high selectivity. core.ac.uk

Catalytic Asymmetric Hydrogenation: The use of chiral catalysts, such as those based on ruthenium or rhodium with chiral phosphine (B1218219) ligands, can selectively produce one stereoisomer over others during the hydrogenation of prochiral precursors like enamines. core.ac.uk

Epimerization: In some cases, an undesired stereocenter can be inverted to the desired one through a process called epimerization. For example, treating a compound with a base like sodium ethoxide (NaOEt) can selectively change the configuration at the C1 position in certain cyclic β-amino esters. core.ac.uk Similarly, treatment with a strong base like sodium hydroxide (B78521) (NaOH) under forcing conditions can lead to epimerization at the alpha carbon relative to a carbonyl group. nih.gov

A summary of strategies for stereochemical control is presented below.

Table 1: Methodologies for Stereochemical Control in Pyrrolidine Synthesis| Method | Description | Key Reagents/Catalysts | Typical Outcome | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to guide the stereoselective formation of a new chiral center. | (S)-α-methylbenzylamine | High diastereoselectivity (e.g., trans isomers) | core.ac.uk |

| Asymmetric Hydrogenation | A chiral catalyst is used to hydrogenate a prochiral double bond, creating a specific stereoisomer. | Ru or Rh complexes with chiral phosphine ligands | High enantiomeric excess (e.g., cis isomers) | core.ac.uk |

| Base-Induced Epimerization | A base is used to invert the stereochemistry at a specific carbon atom. | Sodium Ethoxide (NaOEt), Sodium Hydroxide (NaOH) | Conversion between diastereomers (e.g., cis to trans) | nih.govcore.ac.uk |

Protective Group Strategies in Complex Syntheses

In the multistep synthesis of complex molecules like analogs of this compound, protecting groups are essential to mask reactive functional groups and prevent unwanted side reactions. wikipedia.org The choice of protecting groups is critical and must allow for selective removal without affecting other parts of the molecule, a concept known as orthogonal protection. wikipedia.org

For the synthesis of pyrrolidine-2-carboxylic acid derivatives, common protecting groups include:

Amine Protection: The nitrogen atom of the pyrrolidine ring is often protected to prevent its interference in reactions. Common protecting groups for amines are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid, TFA), while the Cbz group is removed by hydrogenolysis. nih.govmdpi.com

Carboxylic Acid Protection: The carboxylic acid moiety is frequently protected as an ester (e.g., methyl, ethyl, or tert-butyl ester) to prevent its acidic proton from interfering with base-catalyzed reactions or to block nucleophilic attack at the carbonyl group. youtube.com Tert-butyl esters, for example, can be cleaved with acid. nih.gov

A well-designed protective group strategy is fundamental for the successful synthesis of highly functionalized pyrrolidine derivatives. nih.gov

Table 2: Common Protecting Groups in Pyrrolidine-2-Carboxylic Acid Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Amine | tert-butyloxycarbonyl | Boc | Acid (e.g., TFA, HCl) | nih.govmdpi.com |

| Amine | benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) | mdpi.com |

| Amine | Tosyl | Ts | Strong acid or reducing agents | wikipedia.org |

| Carboxylic Acid | Ester (e.g., Methyl, Ethyl) | - | Acid or base hydrolysis | youtube.com |

| Carboxylic Acid | tert-Butyl Ester | - | Acid (e.g., TFA) | nih.gov |

Catalytic Applications in the Synthesis of Pyrrolidine-2-carboxylic Acid Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of pyrrolidine-2-carboxylic acid derivatives. Both metal-based and organocatalytic systems have been developed to construct and functionalize the pyrrolidine core.

Palladium Catalysis: Palladium catalysts are widely used for C-H activation and cross-coupling reactions, enabling the direct introduction of aryl groups onto the pyrrolidine ring. nih.govnih.gov

Ruthenium and Rhodium Catalysis: Chiral complexes of ruthenium and rhodium are highly effective for the asymmetric hydrogenation of enamines, providing access to enantiomerically pure cyclic amino acids. core.ac.uk

Organocatalysis: L-proline, the parent compound of this family, is itself a powerful organocatalyst for various asymmetric reactions, including aldol (B89426) and Mannich reactions. researchgate.net This has inspired the development of numerous proline-derived catalysts for a wide range of chemical transformations. mdpi.comcore.ac.uk

Ionic Liquid Catalysis: Novel Brønsted acidic ionic liquids, such as L-Pyrrolidine-2-carboxylic acid sulfate (LPCAS), have been employed as efficient and reusable catalysts for condensation reactions under solvent-free conditions. scirp.org

These catalytic methods offer advantages in terms of efficiency, selectivity, and environmental compatibility compared to stoichiometric approaches. scirp.org

This compound as a Reactive Intermediate in Organic Synthesis

This compound and its derivatives are valuable reactive intermediates and building blocks in organic synthesis. core.ac.ukmdpi.com Their bifunctional nature, possessing both a secondary amine (acylated) and a carboxylic acid, allows for their incorporation into larger, more complex molecular architectures.

These compounds can serve as precursors for:

Pharmaceuticals: The pyrrolidine ring is a common scaffold in many drugs. nih.gov Derivatives of pyrrolidine-2-carboxylic acid can be used as key intermediates in the synthesis of medicinally important compounds. nih.govacs.org

Complex Heterocycles: The inherent functionality of these molecules makes them suitable starting materials for the construction of polycyclic and heterocyclic systems through reactions like annulation. nih.gov

Peptidomimetics: By incorporating these structures into peptide chains, scientists can create peptidomimetics with altered conformations and biological activities. nih.gov

The versatility of this compound as a synthetic intermediate underscores its importance in the broader field of organic chemistry. mdpi.com

Biological Activities and Molecular Mechanisms of Action of 1 Butanoylpyrrolidine 2 Carboxylic Acid Derivatives

Broad Spectrum Biological Activities Attributed to Pyrrolidine-2-carboxylic Acid Scaffolds

The pyrrolidine-2-carboxylic acid scaffold is a versatile structural motif found in a wide array of molecules exhibiting significant biological activities. This versatility stems from the sp³-hybridized nature of the ring, which allows for a three-dimensional exploration of pharmacophore space, a critical aspect for effective ligand-target interactions. The inherent chirality of the pyrrolidine (B122466) ring further contributes to the stereochemical diversity of its derivatives, enabling the development of molecules with precise configurations to fit into the binding sites of target proteins.

Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological effects, positioning them as valuable leads in drug discovery. Research has highlighted their potential in several therapeutic areas, including:

Anticancer Activity: Numerous studies have reported the cytotoxic effects of pyrrolidine derivatives against various cancer cell lines. For instance, certain 5-oxopyrrolidine derivatives have shown potent anticancer activity against A549 lung cancer cells.

Antimicrobial Activity: The pyrrolidine scaffold is a key component of various antimicrobial agents. Derivatives have been synthesized that exhibit activity against multidrug-resistant bacteria, such as Staphylococcus aureus. researchgate.net Some have also been investigated for their efficacy against other bacteria, including Escherichia coli and Klebsiella sp. nih.gov

Anti-inflammatory and Analgesic Activity: Certain pyrrolidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, with some compounds showing promising results in preclinical studies. nih.gov

Anticonvulsant Activity: The structural features of the pyrrolidine ring have been exploited to develop compounds with anticonvulsant properties.

The wide range of biological activities associated with the pyrrolidine-2-carboxylic acid scaffold underscores its importance as a privileged structure in the design and development of novel therapeutic agents.

Enzyme and Receptor Target Modulation

The therapeutic effects of 1-Butanoylpyrrolidine-2-carboxylic acid derivatives are often mediated through their interaction with specific enzymes and receptors. By modulating the activity of these biological targets, these compounds can influence cellular pathways implicated in various disease states.

Proteases are a class of enzymes that play crucial roles in numerous physiological processes, and their dysregulation is often associated with disease. Pyrrolidine-2-carboxylic acid derivatives have emerged as effective modulators of protease activity. A notable example is the inhibition of enoyl-acyl carrier protein reductase (InhA), an essential enzyme in Mycobacterium tuberculosis. A series of pyrrolidine carboxamides have been identified as potent inhibitors of InhA, demonstrating the potential of this scaffold in the development of novel antitubercular agents. The potency of these inhibitors was significantly improved through structural optimization, highlighting the importance of the pyrrolidine core in mediating this inhibitory activity.

Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. ebi.ac.uk Novel pyrrolidine sulfonamide derivatives have been synthesized and evaluated for their in vitro antidiabetic effects, with some compounds demonstrating significant DPP-IV inhibitory activity. ebi.ac.uk

One study reported a series of pyrrolidine sulfonamide derivatives with potent DPP-IV inhibitory activity. The most active compound, featuring a 4-trifluorophenyl substitution on a 1,2,4-oxadiazole group, exhibited strong inhibition of the DPP-IV enzyme. ebi.ac.uk

Table 1: DPP-IV Inhibitory Activity of Selected Pyrrolidine Sulfonamide Derivatives

| Compound | Substitution Pattern | DPP-IV Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| 23a | Unsubstituted Phenyl | 56.32 | - |

| 23b | 4-Chlorophenyl | 44.29 | - |

| 23c | 4-Methoxyphenyl | 49.62 | - |

| 23d | 4-Trifluorophenyl | 66.32 | 11.32 ± 1.59 |

Data sourced from Salve and Jadhav (2021). ebi.ac.uk

Caspases are a family of cysteine proteases that are central to the execution of apoptosis, or programmed cell death. While direct inhibition of caspases by this compound derivatives is not extensively documented, related pyrrolidine structures have been shown to modulate caspase activity.

A study on novel spiropyrrolidine heterocyclic hybrids revealed that these compounds induce cancer cell death through a caspase-related apoptotic pathway. chemspider.com Specifically, the cell death was found to be mediated by the increased activation of caspase-3. chemspider.com This indicates that while not acting as direct inhibitors, these pyrrolidine derivatives can significantly influence caspase-mediated cellular processes.

Table 2: Modulation of Caspase-3 Activity by a Spiropyrrolidine Derivative

| Treatment Group | Observation |

|---|---|

| Untreated Jurkat Cells | Baseline caspase-3 activity |

| CPT (Camptothecin) Treated | Significant increase in caspase-3 activity |

| Spiropyrrolidine Derivative (4a) Treated | Significant increase in caspase-3 activity, comparable to CPT |

Observations are based on flow cytometric data from the study on spiropyrrolidine analogues. chemspider.com

Protein kinases are key regulators of cellular signaling pathways, and their aberrant activity is implicated in numerous diseases, particularly cancer. The pyrrolidine scaffold has been incorporated into the design of various kinase inhibitors.

For example, chiral pyrrolidine scaffolds have been utilized in the synthesis of potent and selective inhibitors of casein kinase 1 (CK1). nih.gov Furthermore, the pyrrolidinyl fragment is a component of upadacitinib, a Janus kinase (JAK) 1/2 inhibitor approved for the treatment of rheumatoid arthritis, where it enhances solubility and other physicochemical properties. pharmablock.com The pyrrolidine motif is also present in acalabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor. pharmablock.com

Table 3: Examples of Kinases Targeted by Pyrrolidine-Containing Inhibitors

| Kinase Target | Example of Pyrrolidine-Containing Inhibitor | Therapeutic Area |

|---|---|---|

| Casein Kinase 1 (CK1) | Chiral pyrrolidine derivatives | Oncology (potential) |

| Janus Kinase (JAK) 1/2 | Upadacitinib | Rheumatoid Arthritis |

| Bruton's Tyrosine Kinase (BTK) | Acalabrutinib | Oncology |

Interactions with Specific Enzyme Classes

Anti-Inflammatory Enzyme (COX, 5-LOX) Inhibition

Derivatives of this compound, particularly those within the pyrrolidine class, have been investigated for their potential to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). These enzymes are responsible for the metabolism of arachidonic acid into prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. The dual inhibition of both COX and 5-LOX pathways is considered a promising strategy for developing anti-inflammatory agents with potentially improved efficacy and safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.

N-substituted pyrrolidine-2,5-dione derivatives have been synthesized and evaluated as multi-target anti-inflammatory agents. nih.gov In vitro assays demonstrated that certain compounds in this series exhibit inhibitory activity in the low micromolar to submicromolar ranges against COX-1, COX-2, and 5-lipoxygenase. nih.gov Notably, some of these derivatives displayed significant selectivity for COX-2 over COX-1. nih.gov For instance, compound 13e from one such study emerged as the most potent COX-2 inhibitor with an IC₅₀ value of 0.98 µM and a selectivity index of 31.5. nih.gov

Studies on other pyrrolidine-2,5-dione derivatives have also shown excellent dual inhibition of COX and 5-LOX. dntb.gov.ua Computational and in vitro screening of these compounds revealed that specific substitutions on the pyrrolidine ring are crucial for potent activity. The in vitro 5-LOX inhibitory assays showed that several compounds had significant percentage inhibition, with some demonstrating good potency. dntb.gov.ua This dual-action mechanism, targeting both prostaglandin and leukotriene synthesis, underscores the potential of these derivatives in managing inflammatory conditions. nih.govnih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) | Reference |

|---|---|---|---|---|

| Pyrrolidine-2,5-dione derivative (13e) | COX-2 | 0.98 | 31.5 | nih.gov |

| Pyrrolidine-2,5-dione derivative (C3) | 5-LOX | - | - | dntb.gov.ua |

| Pyrrolidine-2,5-dione derivative (C5) | 5-LOX | 10.48 | - | dntb.gov.ua |

| Pyrrolidine-2,5-dione derivative (C6) | 5-LOX | - | - | dntb.gov.ua |

Antiviral Enzyme (e.g., Neuraminidase) Inhibition

The pyrrolidine scaffold has served as a template for the design and synthesis of potent inhibitors of viral enzymes, particularly influenza neuraminidase (NA). Neuraminidase is a critical enzyme for the influenza virus, as it facilitates the release of newly formed virus particles from infected host cells, thus promoting the spread of infection.

Several series of pyrrolidine derivatives have been synthesized from 4-hydroxy-L-proline and evaluated for their ability to inhibit the neuraminidase of the influenza A virus (H3N2). nih.govnih.gov These studies have identified multiple compounds with potent inhibitory activity. Within one series, five compounds (6e, 9c, 9e, 9f, and 10e ) demonstrated significant potency, with IC₅₀ values ranging from 1.56 to 2.71 µM. nih.govresearchgate.net This level of activity is comparable to the well-known neuraminidase inhibitor Oseltamivir, which has an IC₅₀ of 1.06 µM in the same assay. nih.govnih.gov

Further research efforts have focused on optimizing the substitutions on the pyrrolidine ring to enhance binding to the neuraminidase active site. acs.org Through parallel synthesis, analogues in both tri- and tetrasubstituted pyrrolidine series were developed, leading to the identification of (**±)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N-ethyl-N-isopropylcarbamyl)pyrrolidine-4-carboxylate (compound 20e ) as a highly potent inhibitor with an IC₅₀ of 0.2 µM against influenza A neuraminidase. acs.org These findings highlight the potential of pyrrolidine-based structures as lead compounds for the development of new anti-influenza therapeutics. nih.govresearchgate.net

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| 6e | 1.56 - 2.40 | nih.govnih.gov |

| 9c | 1.56 - 2.71 | nih.govresearchgate.net |

| 9e | 1.56 - 2.71 | nih.govresearchgate.net |

| 9f | 1.56 - 2.40 | nih.govnih.gov |

| 10e | 1.56 - 2.71 | nih.govresearchgate.net |

| 20e | 0.2 | acs.org |

| Oseltamivir (Reference) | 1.06 | nih.govnih.gov |

Monoamine Oxidase B (MAO-B) Interactions

Derivatives based on the pyrrolidine-2-carboxamide structure have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B). MAO-B is an enzyme that plays a crucial role in the degradation of neurotransmitters like dopamine. Its inhibition can increase dopamine levels in the brain, which is a key therapeutic strategy for managing neurodegenerative conditions such as Parkinson's disease.

A series of novel ((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivatives were designed and synthesized as MAO-B inhibitors. nih.gov Structure-activity relationship (SAR) studies revealed that specific structural modifications, such as cyclizing a benzyl ether into a benzofuran ring, led to a highly potent MAO-B inhibitor, compound C14 ((2S,4S)-4-fluoro-1-((2-(4-fluorophenyl) benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide), with an IC₅₀ value of 0.037 µM. nih.gov

In another study, a series of chiral fluorinated pyrrolidine derivatives were developed. nih.gov In vitro biological evaluations identified compound D5 as the most potent and selective MAO-B inhibitor in the series, with an IC₅₀ of 0.019 µM and a high selectivity index (SI) of 2440 over MAO-A. nih.gov This potency was approximately 10-fold greater than that of the established drug safinamide (IC₅₀ = 0.163 µM, SI = 172). nih.gov Molecular docking studies suggested that enhanced hydrophobic interactions contributed to the high activity of this compound. nih.gov Other research has also identified benzothiazole-propanamide linker pyrrolidine derivatives with selective MAO-B inhibitory effects. researchgate.net

Protein Binding Interactions and Selectivity

The biological activity of this compound derivatives is intrinsically linked to their ability to bind to specific protein targets with high affinity and selectivity. Molecular docking simulations and structural analyses have been instrumental in elucidating these interactions.

For MAO-B inhibitors, docking studies have shown that the enhanced activity of potent derivatives is due to specific interactions within the enzyme's active site. For example, the improved activity of the chiral fluorinated pyrrolidine derivative D5 was attributed to enhanced hydrophobic interactions. nih.gov Similarly, for pyridazinobenzylpiperidine derivatives, pi-pi stacking interactions with key aromatic residues like Tyr398 and Tyr326 were shown to be crucial for stabilizing the ligand-enzyme complex. mdpi.comresearchgate.net

In the context of anti-inflammatory activity, the selectivity of pyrrolidine derivatives for COX-2 over COX-1 is a critical factor. Docking simulations have revealed that selective COX-2 inhibitors form significant interactions with amino acid residues located in an additional secondary pocket of the COX-2 enzyme, which is absent in COX-1. nih.gov This structural difference is a key determinant of selectivity.

Furthermore, the pyrrolidine moiety itself is frequently found in natural and synthetic peptides with biological activity, suggesting its importance in molecular recognition. plos.org The proline analog, thiazolidine-2-carboxylic acid, has been shown to act as a competitive inhibitor of proline in protein synthesis systems, demonstrating how such structures can interact with and inhibit enzymatic processes involving amino acids. nih.gov

Preclinical Biological Efficacy in In Vitro and In Vivo Models

Antiproliferative and Anticancer Activities

Pyrrolidine-carboxamide derivatives have demonstrated significant antiproliferative activity in various cancer cell lines. A novel series of these compounds was evaluated in vitro against A-549 (lung), MCF-7 (breast), Panc-1 (pancreatic), and HT-29 (colon) cancer cell lines. nih.gov Several compounds were identified as highly active agents capable of inducing apoptosis. nih.gov

Compound 7g from this series was found to be the most potent derivative, with a mean IC₅₀ of 0.90 µM across the tested cell lines, which was more potent than the standard anticancer drug doxorubicin (mean IC₅₀ = 1.10 µM). nih.gov Specifically, compound 7g was more effective than doxorubicin at inhibiting the growth of A-549, MCF-7, and HT-29 cells. nih.gov The mechanism of action for these compounds was linked to the dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). The most active compounds inhibited EGFR with IC₅₀ values between 87 and 107 nM and showed preferential and efficient inhibition of CDK2, with IC₅₀ values ranging from 15 to 31 nM. nih.gov

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory potential of pyrrolidine derivatives observed in vitro has been substantiated through in vivo animal models. N-substituted pyrrolidine-2,5-dione derivatives, which showed promising dual COX/5-LOX inhibition in vitro, were further investigated in a carrageenan-induced paw edema model in rats. nih.gov This model is a standard for assessing the acute anti-inflammatory effects of novel compounds. The study confirmed the in vivo anti-inflammatory activity of the tested derivatives. nih.gov

In a similar vein, newly synthesized pyrrolidine derivatives were screened for in vivo analgesic and anti-inflammatory activity. nih.gov Among the tested compounds, derivative A-1 exhibited the highest anti-inflammatory effect in animal models, suggesting its potential as a lead compound for the development of new NSAIDs. nih.gov The mechanism of action for some of these compounds was further explored by examining their effects on various inflammatory mediators, including histamine, bradykinin, prostaglandins, and leukotrienes. nih.gov These preclinical studies provide crucial evidence of the therapeutic potential of pyrrolidine-based compounds in treating inflammatory disorders.

Antiviral Potency and Mechanisms

Detailed studies on the antiviral potency and specific molecular mechanisms of this compound derivatives are not extensively available in the current scientific literature. However, the pyrrolidine ring is a core structure in various compounds that have been investigated for antiviral properties. For instance, certain butene lactone derivatives have demonstrated potential antiviral activity against Influenza A virus by inhibiting viral replication and the expression of viral mRNA and proteins, particularly affecting the early stages of the viral life cycle nih.govnih.gov. While these findings are on related heterocyclic structures and not directly on this compound derivatives, they suggest that the pyrrolidine scaffold can be a basis for the development of antiviral agents. The mechanism of action for such compounds can involve the suppression of virus-induced apoptosis and the reduction of pro-inflammatory cytokine production nih.govnih.gov. Further research is necessary to determine if this compound derivatives can exhibit similar antiviral effects and to elucidate their specific mechanisms of action.

Antimicrobial Spectrum and Inhibition

The antimicrobial potential of various pyrrolidine derivatives has been explored, revealing a range of activities against different microbial species. While specific data for this compound is scarce, studies on related pyrrolone and pyrrolidine-2,5-dione derivatives offer a glimpse into the potential antimicrobial spectrum.

Research into synthetic pyrrolone derivatives has shown notable antimicrobial activity. These compounds have been screened against a panel of bacteria and fungi, with their minimum inhibitory concentration (MIC) values being determined. The findings suggest that these pyrrolone derivatives could be valuable for therapeutic interventions, particularly against fungal species nih.gov.

Similarly, derivatives of pyrrolidine-2,5-dione have been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated moderate to low antimicrobial activities against a variety of microorganisms, including both bacteria and yeasts nih.gov. For example, certain derivatives showed inhibitory effects against Staphylococcus aureus and Vibrio cholerae nih.gov. The antimicrobial screenings indicated that the activity of these compounds can vary based on the nature of the microorganism nih.gov.

The data from these related compounds suggest that derivatives of this compound may also possess antimicrobial properties. However, dedicated studies are required to establish their specific antimicrobial spectrum and to quantify their inhibitory effects against various pathogens.

Table 1: Antimicrobial Activity of a Related Pyrrolidine-2,5-dione Derivative

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 16-64 |

| Vibrio cholerae SG24 | 16-64 |

| Vibrio cholerae CO6 | 16-64 |

| Yeasts | 64-256 |

Data presented is for a related azo derivative of pyrrolidine-2,5-dione and not this compound. Adapted from nih.gov.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Butanoylpyrrolidine 2 Carboxylic Acid Derivatives

Elucidating the Influence of Structural Modifications on Biological Potency

Substituent Effects on the Pyrrolidine (B122466) Ring System

The pyrrolidine ring, a five-membered nitrogen heterocycle, serves as a versatile scaffold in drug discovery due to its three-dimensional nature and the presence of stereogenic centers. The introduction of substituents onto this ring system can profoundly impact the biological activity of 1-butanoylpyrrolidine-2-carboxylic acid derivatives. The nature, size, and position of these substituents can influence the molecule's conformation, polarity, and ability to interact with biological targets.

Research on various pyrrolidine derivatives has shown that even minor alterations to the ring can lead to significant changes in potency and selectivity. For instance, the introduction of small, lipophilic substituents can enhance binding to hydrophobic pockets within a target protein. Conversely, the addition of polar groups can improve water solubility and introduce new hydrogen bonding interactions. The position of substitution is also critical; for example, substituents at the 3- or 4-position of the pyrrolidine ring can alter the ring's puckering, which in turn affects the spatial orientation of other functional groups.

| Substituent at Pyrrolidine Ring | Observed Effect on Biological Activity | Potential Rationale |

|---|---|---|

| Fluorine | Increased metabolic stability and altered ring pucker | Strong C-F bond resists metabolism; high electronegativity influences conformation |

| Hydroxyl | Introduced hydrogen bonding capability | Can form new interactions with the target protein |

| Methyl | Increased lipophilicity and steric bulk | May enhance binding to hydrophobic pockets or sterically hinder binding |

Conformational Analysis and its Impact on Activity

The non-planar nature of the pyrrolidine ring allows it to adopt various conformations, often referred to as "envelope" or "twist" puckers. The specific conformation adopted by the ring in a this compound derivative is influenced by the substituents on the ring and the nature of the N-acyl group. This conformational preference is crucial as it dictates the three-dimensional arrangement of the key pharmacophoric elements, namely the butanoyl side chain and the carboxylic acid group.

The interplay between different conformations can have a direct impact on the molecule's ability to bind to its biological target. A conformation that presents the key interacting groups in a spatially optimal arrangement for binding will lead to higher potency. Computational modeling and spectroscopic techniques are often employed to understand the preferred conformations of these derivatives and to correlate them with their biological activity.

Role of the Butanoyl Side Chain in Target Recognition

The butanoyl side chain of this compound plays a significant role in target recognition, primarily through hydrophobic interactions. The length and branching of this acyl chain can be fine-tuned to optimize interactions with hydrophobic pockets in the binding site of a target protein.

Studies on related N-acyl proline derivatives have demonstrated that the length of the acyl chain can have a dramatic effect on biological activity. A chain that is too short may not be able to reach and effectively engage with a hydrophobic pocket, while a chain that is too long may introduce steric clashes or unfavorable interactions. The four-carbon length of the butanoyl group often represents a balance, providing sufficient lipophilicity for effective binding without being excessively bulky.

Importance of the Carboxylic Acid Functional Group in Molecular Recognition and Activity

The carboxylic acid group at the 2-position of the pyrrolidine ring is a critical pharmacophoric feature in many biologically active molecules. Its ability to exist in both protonated and deprotonated (carboxylate) forms at physiological pH allows it to participate in a variety of crucial intermolecular interactions.

| Interaction Type | Interacting Partner in Biological Target | Significance for Activity |

|---|---|---|

| Ionic Bonding | Positively charged amino acid residues (e.g., Arginine, Lysine) | Strong anchoring interaction, crucial for high-affinity binding |

| Hydrogen Bonding | Hydrogen bond donors (e.g., Serine, Threonine, backbone amides) | Directional interactions that contribute to binding specificity |

| Coordination | Metal ions (e.g., Zn2+) in metalloenzymes | Key interaction for the inhibition of certain enzyme classes |

Stereochemical Influences on Biological Activity and Specificity

The stereochemistry at the 2-position of the pyrrolidine ring is a fundamental determinant of the biological activity and specificity of this compound derivatives. The natural L-proline configuration (S-configuration) is often preferred for biological activity, as biological targets such as enzymes and receptors are themselves chiral and exhibit stereoselectivity.

The two enantiomers of a chiral drug can have vastly different pharmacological profiles. One enantiomer may be highly active (the eutomer), while the other may be significantly less active or even inactive (the distomer). In some cases, the distomer may contribute to off-target effects or have a different pharmacological activity altogether. Therefore, the synthesis and evaluation of stereochemically pure enantiomers are crucial in the development of drugs based on the this compound scaffold. The specific three-dimensional arrangement of the substituents dictated by the stereocenter at C2 is critical for the precise molecular recognition by the biological target.

Bioisosterism and Scaffold Hopping Strategies for Pyrrolidine-2-carboxylic Acid Derivatives

To optimize the pharmacokinetic and pharmacodynamic properties of this compound derivatives, medicinal chemists often employ strategies such as bioisosterism and scaffold hopping.

Bioisosterism involves the replacement of a functional group, in this case, often the carboxylic acid, with another group that has similar physical or chemical properties, with the aim of improving the molecule's profile. For instance, the carboxylic acid could be replaced with a tetrazole, hydroxamic acid, or other acidic heterocycles. These bioisosteres can offer advantages such as improved metabolic stability, enhanced membrane permeability, or altered acidity, while ideally retaining the key interactions necessary for biological activity.

Scaffold hopping is a more drastic approach where the central pyrrolidine ring is replaced with a different chemical scaffold that maintains a similar three-dimensional arrangement of the key pharmacophoric groups. This strategy is employed to explore novel chemical space, circumvent patent limitations, and potentially discover compounds with improved properties. The goal is to identify new core structures that can present the butanoyl side chain and the acidic functionality (or its bioisostere) in a similar spatial orientation to the original pyrrolidine scaffold, thereby preserving the desired biological activity.

| Strategy | Description | Potential Advantages |

|---|---|---|

| Bioisosterism of Carboxylic Acid | Replacement of the -COOH group with another acidic functional group (e.g., tetrazole) | Improved metabolic stability, altered pKa, enhanced cell permeability |

| Scaffold Hopping | Replacement of the pyrrolidine ring with a different core structure | Access to novel chemical space, improved ADME properties, new intellectual property |

Systematic Assessment of Carboxylic Acid Isosteres

The carboxylic acid moiety of this compound is a key functional group, often critical for target engagement through interactions such as hydrogen bonding and salt bridges. However, the acidic nature of this group can lead to poor pharmacokinetic properties, including low membrane permeability and rapid metabolism. Consequently, a common strategy in medicinal chemistry is the replacement of the carboxylic acid with a bioisostere, a functional group that retains the desired biological activity but possesses improved physicochemical properties. nih.govnih.gov

A systematic assessment of carboxylic acid isosteres for the this compound scaffold would involve the synthesis and evaluation of a series of analogs where the carboxylic acid is replaced with various surrogates. These isosteres can be broadly categorized as acidic or non-acidic and can have varying degrees of acidity (pKa), lipophilicity (logP/logD), and hydrogen bonding capabilities. nih.govacs.org

Illustrative Examples of Carboxylic Acid Isosteres:

Commonly employed carboxylic acid isosteres include tetrazoles, hydroxamic acids, acyl sulfonamides, and various five-membered heterocyclic rings. drughunter.comresearchgate.net The choice of isostere can significantly impact the compound's properties. For instance, replacing the carboxylic acid with a tetrazole ring often results in a compound with a similar pKa but altered lipophilicity and metabolic stability. drughunter.com Acyl sulfonamides, on the other hand, can offer a different spatial arrangement of hydrogen bond donors and acceptors, potentially leading to altered binding modes and improved potency. drughunter.com

A hypothetical study on this compound could involve the synthesis and evaluation of the derivatives shown in the table below. The aim would be to identify an isostere that maintains or improves biological activity while enhancing properties such as cell permeability and metabolic stability.

Table 1: Physicochemical Properties of Hypothetical this compound Isosteres

| Compound | R Group | pKa (Predicted) | logP (Predicted) | H-Bond Donors | H-Bond Acceptors |

|---|---|---|---|---|---|

| 1 | -COOH | 4.5 | 1.2 | 1 | 2 |

| 2 | -C(O)NHOH | 9.0 | 0.8 | 2 | 2 |

| 3 | -C(O)NHSO₂CH₃ | 6.5 | 1.0 | 1 | 3 |

| 4 | -CN₄H (Tetrazole) | 5.0 | 1.5 | 1 | 4 |

The data in this table illustrates how different isosteric replacements can modulate the physicochemical properties of the parent compound. Such a systematic study would provide a clear understanding of the SPR for this series of compounds, guiding the selection of the most promising candidates for further development.

Expansion of Chemical Space via Scaffold Replacement

Scaffold replacement, also known as scaffold hopping, is a powerful strategy in drug discovery to explore new chemical space, identify novel intellectual property, and overcome issues associated with an existing chemical scaffold, such as poor ADME (absorption, distribution, metabolism, and excretion) properties or off-target toxicity. nih.gov In the context of this compound, the pyrrolidine ring serves as the central scaffold.

A scaffold hopping strategy would involve replacing the pyrrolidine ring with other cyclic or acyclic structures that can maintain the appropriate spatial orientation of the key pharmacophoric elements: the butanoyl group and the carboxylic acid (or its isostere). uchicago.edu The goal is to identify new scaffolds that exhibit similar or improved biological activity while possessing more favorable physicochemical properties.

Potential Scaffold Replacements:

Several different scaffolds could be considered as replacements for the pyrrolidine ring. These could include other five-membered rings (e.g., tetrahydrofuran (B95107), thiazolidine), six-membered rings (e.g., piperidine, morpholine), or even more conformationally constrained bicyclic systems. nih.gov The choice of a new scaffold would be guided by computational modeling and synthetic accessibility.

For instance, replacing the pyrrolidine with a piperidine ring would alter the bond angles and conformational flexibility of the molecule, which could impact its binding to the target. A thiazolidine scaffold would introduce a sulfur atom, potentially influencing metabolic stability and lipophilicity.

Table 2: Exploration of Chemical Space through Scaffold Hopping of this compound

| Original Scaffold | Replacement Scaffold | Rationale | Potential Impact |

|---|---|---|---|

| Pyrrolidine | Piperidine | Increase ring size and conformational flexibility. | Altered binding affinity and selectivity. |

| Pyrrolidine | Thiazolidine | Introduce heteroatom, alter electronics and lipophilicity. | Improved metabolic stability and cell permeability. |

| Pyrrolidine | Azetidine | Decrease ring size, introduce conformational constraint. | Enhanced binding affinity through entropic effects. |

A successful scaffold hopping campaign can lead to the discovery of novel chemotypes with significantly improved drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov By developing a predictive QSAR model for this compound derivatives, it becomes possible to estimate the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates and accelerating the drug discovery process. nih.gov

A QSAR study typically involves the following steps:

Data Set Preparation: A diverse set of this compound analogs with their corresponding measured biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties. scispace.com

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. researchgate.net

For a series of N-acyl-pyrrolidine derivatives, a QSAR model might reveal that specific properties are critical for activity. For example, a model could indicate that increased hydrophobicity of the acyl chain up to a certain length enhances activity, while the presence of a hydrogen bond donor at a specific position on the pyrrolidine ring is detrimental.

Table 3: Hypothetical QSAR Model for this compound Derivatives

| Descriptor | Coefficient | Interpretation |

|---|---|---|

| logP | +0.5 | Increased lipophilicity is positively correlated with activity. |

| Molecular Weight | -0.1 | Increased molecular size is negatively correlated with activity. |

| Number of H-Bond Donors | -0.8 | Fewer hydrogen bond donors are favorable for activity. |

The insights gained from such a QSAR model can be used to design new this compound derivatives with potentially higher biological activity. This predictive design approach helps to focus synthetic efforts on the most promising areas of chemical space, ultimately leading to a more efficient discovery of optimized lead compounds.

Computational Chemistry and Molecular Modeling Applications in 1 Butanoylpyrrolidine 2 Carboxylic Acid Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.govfrontiersin.org. In the context of 1-Butanoylpyrrolidine-2-carboxylic acid, docking simulations are instrumental in identifying potential biological targets and understanding the specifics of its interactions within a protein's active site nih.govmdpi.com. The process involves sampling various conformations of the ligand within the binding site and using a scoring function to rank them based on binding energy nih.gov.

Molecular docking elucidates the specific ways in which this compound can bind to a biological target. This characterization includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds that stabilize the ligand-protein complex.

Table 1: Potential Interactions of this compound Moieties in a Protein Active Site

| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Carboxylic Acid | Hydrogen Bonding, Ionic Interactions | Lysine, Arginine, Serine, Histidine |

| Pyrrolidine (B122466) Ring | Van der Waals, potential H-bonding | Leucine, Valine, Alanine |

Beyond identifying binding modes, computational simulations are used to predict the binding affinity, often expressed as a binding free energy (ΔG) or an inhibition constant (Ki). Various scoring functions and more advanced deep learning models are employed to achieve accurate predictions, which are crucial for prioritizing compounds in drug discovery pipelines nih.govresearchgate.netarxiv.orguomustansiriyah.edu.iq.

Target selectivity is another critical aspect that can be assessed. This involves comparing the predicted binding affinity of this compound against a primary target versus other related proteins or off-targets researchgate.net. For example, studies on inhibitors targeting bromodomains BRD9 and TAF1 have used computational methods to decipher the subtle molecular interactions that govern selectivity, revealing that differences in van der Waals forces and entropy changes can lead to preferential binding to one target over another mdpi.com. Similar comparative docking and energy calculation approaches could be applied to predict the selectivity profile of this compound, guiding the design of more specific therapeutic agents frontiersin.org.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the conformational changes and stability of this compound and its complexes with target proteins over time mdpi.com. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal how the system evolves.

The conformational stability of the pyrrolidine ring, a core component of the molecule, can be investigated using MD. Studies on other constrained pyrrolidine-containing scaffolds have shown that the ring structure can stabilize specific peptide conformations, such as α-turns frontiersin.org. MD simulations of this compound would reveal its intrinsic flexibility and preferred conformations in different environments (e.g., in aqueous solution versus bound to a protein).

Furthermore, the carboxylic acid group itself has conformational preferences. Research on simple carboxylic acids like acetic acid has shown that while the syn conformation is more stable in the gas phase, the anti conformation can become the lower free energy state in aqueous solution due to more favorable interactions with solvent molecules nih.gov. MD simulations are essential for understanding this dynamic equilibrium for the carboxyl group in this compound and how its conformational state might change upon binding to a target.

Quantum Chemical Calculations for Mechanistic Insights and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, offer the most accurate methods for studying the electronic structure, reactivity, and energetics of molecules. These calculations are vital for understanding reaction mechanisms and the energies involved in molecular transformations.

Quantum chemical methods can be used to map out the entire reaction pathway for the synthesis of this compound. By calculating the energies of reactants, transition states, intermediates, and products, researchers can identify the most energetically favorable route. For example, in the synthesis of the related pyrrole-2-carboxylic acid, computational analysis can help understand the mechanism of cyclization and dehydration steps researchgate.net. This insight allows for the optimization of reaction conditions, such as temperature and catalysts, to improve yield and reduce byproducts.

The energetics of various molecular transformations, such as conformational changes or binding events, can be precisely calculated using quantum chemistry. For instance, density functional theory (DFT) has been used to study the binding of carboxylic acids to nanoparticles, revealing the free energy landscape of the interaction rsc.org. These calculations showed that a bridging bidentate binding mode, where both oxygen atoms of the carboxylate group interact with the surface, is energetically more favorable than a monodentate mode rsc.org. Similarly, quantum calculations can determine the energetic barrier for the rotation of the butanoyl group or the interconversion between syn and anti conformers of the carboxylic acid group in this compound, providing a fundamental understanding of its molecular dynamics nih.gov.

Table 2: Computationally Derived Energetic Properties of Carboxylic Acid Interactions

| Interaction / Transformation | Computational Method | Key Finding | Reference Study |

|---|---|---|---|

| Binding to Cobalt Nanoparticle | Density Functional Theory (DFT) | Bridging bidentate binding mode is energetically favored over monodentate. | Farkas et al. rsc.org |

De Novo Drug Design and Generative Algorithms for Novel Pyrrolidine-2-carboxylic Acid Compounds

De novo drug design, which translates to "from the beginning," is a computational strategy that aims to design novel molecular structures with desired pharmacological properties from scratch. This approach is particularly valuable when exploring new chemical space around a known scaffold like pyrrolidine-2-carboxylic acid. In recent years, the integration of artificial intelligence, particularly generative algorithms, has revolutionized de novo design, enabling the creation of vast and diverse virtual libraries of potential drug candidates.

Generative algorithms, such as Recurrent Neural Networks (RNNs), Variational Autoencoders (VAEs), and Generative Adversarial Networks (GANs), are trained on large datasets of known molecules. wgtn.ac.nznih.gov These models learn the underlying rules of chemical structure and bonding, allowing them to generate new, chemically valid molecules. wgtn.ac.nznih.gov When applied to the design of novel pyrrolidine-2-carboxylic acid compounds, these algorithms can explore a multitude of chemical modifications to the core structure, leading to the identification of candidates with potentially improved efficacy, selectivity, and pharmacokinetic profiles.

The general workflow for utilizing generative algorithms in the design of novel this compound analogs can be conceptualized as follows:

Data Curation and Model Training: A large dataset of known pyrrolidine-2-carboxylic acid derivatives and other relevant molecules is compiled. This dataset is used to train a generative model to understand the chemical features of this class of compounds.

Generation of Novel Structures: The trained model is then used to generate a library of novel molecular structures that incorporate the pyrrolidine-2-carboxylic acid scaffold.

Filtering and Prioritization: The generated molecules are computationally filtered based on various criteria, such as predicted biological activity, drug-likeness (e.g., Lipinski's rule of five), and synthetic accessibility.

In Silico Validation: Promising candidates undergo further computational analysis, including molecular docking simulations to predict their binding affinity to a specific biological target and molecular dynamics simulations to assess the stability of the ligand-protein complex.

While specific research focusing exclusively on the de novo design of this compound using generative algorithms is still emerging, the principles and methodologies are well-established within the broader field of computational drug discovery. The application of these techniques holds significant promise for accelerating the discovery of new drug candidates based on this versatile scaffold.

To illustrate the potential output of such a computational approach, the following hypothetical data tables showcase the types of information that would be generated and analyzed in a de novo design campaign for novel pyrrolidine-2-carboxylic acid derivatives.

Table 1: Physicochemical Properties of Hypothetically Generated Pyrrolidine-2-Carboxylic Acid Analogs

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors |

| GEN-P-001 | C12H19NO3 | 225.28 | 1.8 | 1 | 3 |

| GEN-P-002 | C13H21NO4 | 255.31 | 1.5 | 2 | 4 |

| GEN-P-003 | C11H17NO3S | 243.32 | 1.2 | 1 | 4 |

| GEN-P-004 | C14H23NO3 | 253.34 | 2.1 | 1 | 3 |

| GEN-P-005 | C12H18N2O3 | 238.28 | 1.1 | 2 | 4 |

Table 2: Predicted Biological Activity and Docking Scores of Hypothetically Generated Analogs against a Target Protein

| Compound ID | Predicted IC50 (µM) | Docking Score (kcal/mol) | Predicted Binding Mode |

| GEN-P-001 | 0.5 | -8.5 | H-bond with SER234, hydrophobic interaction with LEU187 |

| GEN-P-002 | 1.2 | -7.9 | H-bond with ASN156, pi-stacking with PHE230 |

| GEN-P-003 | 0.2 | -9.1 | H-bond with LYS123, salt bridge with ASP154 |

| GEN-P-004 | 2.5 | -7.2 | Hydrophobic interactions with VAL198 and ILE201 |

| GEN-P-005 | 0.8 | -8.2 | H-bond with GLN189 and TYR231 |

These tables represent the kind of detailed, data-rich output that computational chemists and medicinal chemists would use to guide the selection of the most promising novel compounds for synthesis and subsequent experimental testing. The continuous advancement of generative algorithms and computational power is expected to further enhance the efficiency and success rate of de novo drug design, paving the way for the discovery of next-generation therapeutics based on scaffolds like this compound.

Medicinal Chemistry and Drug Discovery Perspectives on the 1 Butanoylpyrrolidine 2 Carboxylic Acid Scaffold

Design Principles for Lead Identification and Optimization

Lead identification is the process of finding a chemical compound that shows a desired biological activity and has the potential to be developed into a therapeutic agent. slideshare.netbiobide.com The 1-butanoylpyrrolidine-2-carboxylic acid scaffold is an excellent starting point for this process due to the inherent properties of the pyrrolidine (B122466) ring.

Key design principles for identifying and optimizing lead compounds based on this scaffold include:

Scaffold Versatility : The pyrrolidine ring is a privileged scaffold in medicinal chemistry. nih.gov Its saturated, non-planar structure provides a three-dimensional framework that can be functionalized in various spatial orientations. This allows for the creation of diverse chemical libraries to be screened against biological targets. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies : A fundamental principle in lead optimization is the systematic modification of the lead compound's structure to improve its biological activity. nih.gov For the this compound scaffold, modifications can be made at several positions:

The Butanoyl Group : The length, branching, and incorporation of cyclic structures or heteroatoms in the N-acyl chain can influence the compound's lipophilicity and interaction with target proteins.

The Carboxylic Acid : This group can be esterified or converted to an amide to alter polarity, cell permeability, and binding interactions.

The Pyrrolidine Ring : Substituents can be added to the ring's carbon atoms (positions 3, 4, and 5) to explore the binding pocket of a target and enhance potency and selectivity. nih.gov

Stereochemical Control : The pyrrolidine ring contains chiral centers. The spatial orientation of substituents is critical, as different stereoisomers can exhibit vastly different biological profiles due to enantioselective binding with proteins. nih.govresearchgate.net Synthetic strategies that control stereochemistry are crucial for optimizing drug candidates. nih.gov

Conformational Locking : The flexibility of the pyrrolidine ring can be constrained by introducing specific substituents or by incorporating it into bicyclic systems. This "locking" of the conformation can pre-organize the molecule for optimal binding to a biological target, thereby increasing potency. nih.gov

The process of lead optimization aims to refine the pharmacodynamic and pharmacokinetic properties of the initial "hit" to produce a viable preclinical candidate. slideshare.netdanaher.com This involves improving efficacy, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. slideshare.net

Strategies for Enhancing Pharmacological Profiles of Pyrrolidine-2-carboxylic Acid Derivatives

Once a lead compound containing the pyrrolidine-2-carboxylic acid core is identified, various strategies are employed to enhance its pharmacological profile, turning it into a potential drug candidate. These strategies focus on improving potency, selectivity, metabolic stability, and other drug-like properties. danaher.com

Bioisosteric Replacement : This strategy involves replacing a functional group with another that has similar physical or chemical properties to improve the molecule's pharmacological profile. For instance, the carboxylic acid group could be replaced with a tetrazole or hydroxamate to potentially improve oral bioavailability or binding affinity.

Introduction of Functional Groups : Adding specific functional groups can enhance interactions with the target. For example, introducing polar groups like hydroxyl or amino functions on the pyrrolidine ring can form new hydrogen bonds within a receptor's binding site. researchgate.net Conversely, adding lipophilic groups can enhance binding to hydrophobic pockets.

Improving Metabolic Stability : A significant challenge in drug development is metabolic instability. Modifications to the pyrrolidine scaffold can protect metabolically liable sites. For example, fluorination of the pyrrolidine ring or the N-acyl chain can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life. Li et al. demonstrated that modifications to a pyrrolidine scaffold led to significantly enhanced metabolic stability in human and rat liver microsomes. nih.gov

Pharmacophore Modeling and Molecular Docking : Computational tools are used to model the interaction between the pyrrolidine derivative and its biological target. danaher.com These models can predict which structural modifications are most likely to improve binding affinity and selectivity, guiding a more rational and efficient synthesis of new analogs. mdpi.com

Functionalization of the N-Acyl Chain : The 1-butanoyl group offers a prime location for modification. Altering its length or rigidity can fine-tune the compound's interaction with its target. For example, in the development of ghrelin receptor agonists, modifications to the N-acyl side chain of similar scaffolds were critical for optimizing potency. nih.gov

Rational Drug Design Approaches for Specific Therapeutic Areas

The this compound scaffold is amenable to rational drug design for a multitude of diseases, owing to the wide range of biological activities exhibited by pyrrolidine derivatives. nih.gov Rational design involves creating molecules tailored to interact with a specific biological target known to be involved in a disease process.

Anticancer Agents : The chemokine receptor CXCR4 is implicated in cancer metastasis. Pyrrolidine-containing derivatives have been designed as CXCR4 antagonists, with specific analogs showing potent binding affinity and the ability to inhibit cancer cell migration in preclinical models. nih.gov Rational design in this area would focus on modifying the this compound core to mimic the binding mode of known CXCR4 ligands.

Antimicrobial Agents : Pyrrolidine derivatives have been synthesized and evaluated for their antimicrobial activities. nih.gov For example, Sreekanth and Jha synthesized 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid derivatives and found that a butyl substituent resulted in significant activity against Gram-positive bacteria like S. aureus and B. subtilis. nih.gov This suggests that the butanoyl group on the this compound scaffold is a promising feature for developing new antibacterial agents.

Central Nervous System (CNS) Disorders : Pyrrolidine-2,5-diones have emerged as valuable scaffolds in the treatment of epilepsy. nih.gov Furthermore, analogs of 3-carboxyphenyl-pyrrolidine-2-carboxylic acid have been synthesized as potent and selective antagonists for NMDA receptors, which are ionotropic glutamate receptors involved in numerous neurological processes. nih.gov Design strategies for CNS targets often focus on balancing potency with the ability to cross the blood-brain barrier.

Antidiabetic Agents : 4-Benzylpyrrolidine-3-carboxylic acid derivatives have been designed as potent agonists at peroxisome proliferator-activated receptors (PPARα and PPARγ), which are key targets for treating type 2 diabetes by restoring glucose metabolism. nih.gov

| Derivative Class | Therapeutic Area | Target/Activity | Reference |

| Pyrrolidine-containing Pyrimidines | Cancer | CXCR4 Antagonist | Li et al. (2020) nih.gov |

| 1-Acetyl-2-benzylpyrrolidine-2-carboxylic acids | Infectious Disease | Antibacterial (Gram-positive) | Sreekanth and Jha (2020) nih.gov |

| 1,3-Disubstituted Pyrrolidine-2,5-diones | CNS Disorders | Anticonvulsant | Rybka et al. (2017) nih.gov |

| 4-Benzylpyrrolidine-3-carboxylic acids | Metabolic Disease | PPARα/PPARγ Agonist | Zhang et al. nih.gov |

| (2S,3R)-3-Carboxyphenyl-pyrrolidine-2-carboxylic acid analogs | CNS Disorders | NMDA Receptor Antagonist | nih.gov |

Preclinical Application of this compound Derivatives

Following successful lead optimization, a drug candidate enters the preclinical development phase. This stage involves a series of laboratory and animal studies to assess the compound's efficacy and safety before it can be tested in humans. biobide.com While specific preclinical data for this compound itself is not extensively published, the applications of its derivatives in various therapeutic areas provide a clear path for its potential preclinical evaluation.

For instance, a derivative of this scaffold identified as a potent CXCR4 antagonist would undergo preclinical testing for its anticancer potential. nih.gov This would typically involve:

In vivo Efficacy Studies : The compound would be administered to animal models of cancer (e.g., mouse xenograft models) to determine if it can inhibit tumor growth and metastasis. Li et al. reported that their optimized pyrrolidine derivative showed remarkable efficacy in a mouse cancer metastasis model. nih.gov